Product packaging for Sulotroban(Cat. No.:CAS No. 72131-33-0)

Sulotroban

Cat. No.: B1203037
CAS No.: 72131-33-0
M. Wt: 335.4 g/mol
InChI Key: XTNWJMVJVSGKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Thromboxane (B8750289) A2 Receptor Antagonist Discovery and Development

The discovery of Thromboxane A2 (TXA2) in the mid-1970s marked a pivotal moment in understanding cardiovascular and pulmonary physiology. wikipedia.orgnih.gov Identified as a highly unstable but potent metabolite of arachidonic acid, TXA2 was characterized by its powerful prothrombotic and vasoconstrictive properties. wikipedia.orgwikipedia.org It plays a crucial role in hemostasis by stimulating the activation and aggregation of new platelets. wikipedia.orgwikipedia.org This is achieved through the activation of a specific G protein-coupled receptor, the thromboxane prostanoid (TP) receptor. nih.gov

The profound biological effects of TXA2 immediately positioned it as a significant therapeutic target. pharmacologyeducation.org Early strategies to mitigate its effects centered on inhibiting its synthesis. The most prominent example is aspirin (B1665792), which irreversibly inhibits the cyclooxygenase (COX) enzyme, thereby blocking the formation of prostaglandin (B15479496) H2, the precursor to TXA2. wikipedia.orgwikipedia.org While effective, the non-selective nature of early COX inhibitors and the existence of aspirin-insensitive pathways for TP receptor activation spurred interest in a more targeted approach. nih.gov

This led to a new pharmacological strategy: the direct antagonism of the TP receptor. The rationale was that blocking the receptor would prevent the downstream signaling of TXA2 and other prostanoid ligands that might also act on it, potentially offering a more comprehensive and specific therapeutic effect. nih.govwikipedia.org This initiated a wave of research and development in the 1980s and beyond, leading to the synthesis of numerous compounds designed to selectively block the TP receptor. nih.gov These thromboxane receptor antagonists (TXRAs) were seen as promising new agents for treating a variety of cardiovascular, renal, and pulmonary diseases, including thrombosis and asthma. pharmacologyeducation.orgnih.gov

Positioning of Sulotroban within the Landscape of TP Receptor Antagonist Research

This compound, also known by its developmental codes BM 13.177 and SK&F 95587, emerged from this intensive period of discovery. medchemexpress.comdrugbank.com Developed by Boehringer Mannheim and later also associated with Roche and GlaxoSmithKline, this compound is chemically classified as a phenoxyalkylcarboxylic acid and sulfonamide derivative. ncats.iospringer.comnih.gov It holds a notable position in the history of TP receptor antagonists as it was the first to be made available for administration in humans. ncats.io

This compound represented a significant step forward, moving from the concept of TXA2 blockade to a tangible investigational drug. Its development ran parallel to or preceded that of other notable TP antagonists like Ifetroban and Terutroban. wikipedia.org As a first-generation antagonist, its primary role in research was to validate the therapeutic hypothesis that selective TP receptor blockade could be a viable and safe anti-platelet strategy. nih.gov

View this compound Properties
Property Value
Chemical Name 4-[2-(Benzenesulfonamido)ethyl]phenoxyacetic acid
Alternative Names BM 13.177, SKF 95587
Chemical Class Sulfonamide, Phenoxyalkylcarboxylic acid
Mechanism of Action Selective, Competitive Thromboxane A2 (TP) Receptor Antagonist
Original Developer Boehringer Mannheim

Foundational Hypotheses and Early Investigations Pertaining to this compound's Pharmacological Potential

The foundational hypothesis for this compound was that by selectively and competitively blocking TP receptors on platelets and vascular smooth muscle, it could inhibit thrombosis and vasoconstriction without interfering with the broader prostaglandin system. nih.govnih.gov This was in contrast to COX inhibitors like aspirin, which also affect the production of other prostanoids, such as the vasodilator and platelet inhibitor prostacyclin. nih.gov

Early preclinical investigations provided strong support for this hypothesis.

Mechanism of Action : In vitro studies demonstrated that this compound acts as a selective and competitive antagonist at the TP receptor. ncats.ionih.gov Schild plot analysis in isolated rabbit arterial strips stimulated with the TXA2 mimetic U-46619 yielded a slope close to unity, which is characteristic of competitive antagonism. nih.gov

Platelet Inhibition : this compound was shown to potently inhibit platelet aggregation induced by arachidonic acid, low-dose collagen, and stable endoperoxide analogues like U-46619. ncats.ionih.gov Crucially, it did not affect the generation of thromboxane itself, confirming its action was at the receptor level. nih.govnih.gov

Vascular Effects : In animal models, this compound selectively inhibited the vasoconstrictor responses to TXA2 mimics in various vascular beds, including pulmonary and peripheral circulation. nih.govnih.gov It did not affect vascular responses to a wide array of other agents such as norepinephrine, angiotensin II, and endothelin-1, highlighting its specificity for the TP receptor. nih.gov

In Vivo Models : In animal thrombosis models, orally administered this compound demonstrated protective effects. It prevented arachidonate-induced sudden death in rabbits and dose-dependently reduced thrombus formation. nih.gov It also inhibited collagen-induced bronchoconstriction in guinea pigs, suggesting potential in respiratory diseases. nih.gov

These early findings established this compound as a specific and effective TP receptor antagonist, paving the way for its evaluation in human clinical studies.

View Early Research Findings for this compound
Research Area Model/System Key Finding
Mechanism Isolated Rabbit Arteries Demonstrated competitive antagonism against TXA2 mimetic U-46619. nih.gov
Platelet Function Human Platelets (in vitro) Inhibited platelet aggregation induced by arachidonic acid and collagen. ncats.io
Vascular Function Cat Hindquarters/Mesenteric Beds Selectively blocked vasoconstriction from TXA2 mimics (U46619, U44069) without affecting responses to other vasoactive agents. nih.gov
Thrombosis Rabbit Aorta Model Reduced experimental thrombus formation following oral administration. nih.gov
Bronchoconstriction Guinea Pig Model Inhibited collagen-induced bronchoconstriction. nih.gov
Selectivity Rabbit Blood/Aorta Did not inhibit TXB2 formation or prostacyclin release, confirming it is not a COX inhibitor. nih.gov

Current State and Evolving Significance of Academic Research on this compound

Despite promising preclinical data, the clinical development of this compound for major indications was ultimately discontinued. springer.com It was investigated for asthma, myocardial infarction, and thrombosis but failed to demonstrate sufficient efficacy in clinical trials to warrant progression to market. springer.com For instance, in a study investigating its use after successful coronary angioplasty, this compound did not significantly reduce angiographic restenosis compared to placebo. Another pilot study explored its use in combination with the thrombolytic agent streptokinase for peripheral arterial occlusions, but it did not significantly improve the number of patients achieving recanalization. nih.gov

The challenges faced by this compound were mirrored by other drugs in its class. The dramatic success and low cost of aspirin as an antiplatelet agent created a high bar for new, more expensive drugs to compete effectively. pharmacologyeducation.org Furthermore, the complex pathophysiology of thrombosis and atherosclerosis meant that targeting the TP receptor alone was not the "wonder drug" that had initially been hoped for. nih.gov

Today, the significance of this compound has evolved. While not a clinical therapeutic, it remains a valuable tool in academic and basic research. Its well-characterized, selective, and competitive antagonist profile makes it a reliable pharmacological probe for investigating the role of TXA2 and the TP receptor in various physiological and pathophysiological processes. nih.govnih.gov Its use in animal models continues to help researchers elucidate the complex signaling pathways mediated by the TP receptor, contributing to the fundamental scientific understanding of eicosanoid biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO5S B1203037 Sulotroban CAS No. 72131-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c18-16(19)12-22-14-8-6-13(7-9-14)10-11-17-23(20,21)15-4-2-1-3-5-15/h1-9,17H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNWJMVJVSGKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222440
Record name Sulotroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72131-33-0
Record name Sulotroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72131-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulotroban [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072131330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulotroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOTROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74574CO5A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Sulotroban

Mechanism of Action as a Thromboxane (B8750289) A2 Receptor (TXA2R/TP Receptor) Antagonist

Sulotroban functions by selectively blocking the thromboxane A2 receptor, thereby inhibiting the prothrombotic and vasoconstrictive effects typically mediated by thromboxane A2. medchemexpress.comahajournals.orgontosight.ai Its antagonistic profile is described as specific and competitive. ncats.ionih.gov

This compound exhibits a notable affinity for TP receptors, as demonstrated in studies using human washed platelets. Its inhibitory concentration 50% (IC50) for TP receptors in this context has been reported as 931 ± 85 nM. uliege.be

The selectivity of this compound has been rigorously assessed by evaluating its impact on responses mediated by various other vasoactive agents. Studies have shown that this compound selectively inhibits thromboxane-receptor-mediated responses without altering responses to a wide array of agents that modulate vascular resistance through different mechanisms. These agents include norepinephrine, phenylephrine, tyramine, endothelin-1, angiotensin II, BAY K8644, acetylcholine, sodium nitroprusside, isoproterenol, prostaglandin (B15479496) (PG) E1, and PGF2 alpha. nih.gov However, this compound has been observed to reduce mesenteric vasoconstrictor responses to prostaglandin D2 (PGD2), suggesting some interaction beyond a sole focus on TXA2. nih.gov The relative affinity of this compound for the two human thromboxane receptor splice variants, TPα and TPβ, remains to be fully elucidated. ahajournals.org

Table 1: this compound's Receptor Binding Affinity and Selectivity

Receptor/AgonistEffect of this compoundQuantitative Data (if available)Citation
TP Receptor (human washed platelets)High affinity, inhibitionIC50: 931 ± 85 nM uliege.be
TXA2 mimics (U46619, U44069)Reduced vasoconstrictor responsesDose-response curves shifted right in parallel nih.gov
Norepinephrine, Phenylephrine, Tyramine, Endothelin-1, Angiotensin II, BAY K8644, Acetylcholine, Sodium Nitroprusside, Isoproterenol, PGE1, PGF2αNo change in responsesN/A nih.gov
PGD2Reduced mesenteric vasoconstrictor responsesN/A nih.gov

This compound acts as a competitive antagonist at the thromboxane A2 receptor. This competitive nature is evidenced by the parallel rightward shift observed in the dose-response curves for TXA2 mimics, such as U46619 and U44069, following the administration of this compound. nih.gov Further support for its competitive antagonism comes from Schild plot analysis of U-46619-induced platelet shape change, where the slope was found to be close to unity. thieme-connect.comcapes.gov.brgrafiati.com

The thromboxane A2 receptor (TP receptor) is a classical G-protein coupled receptor (GPCR) characterized by seven transmembrane segments. wikipedia.orgwikiwand.com As a TXA2R antagonist, this compound interacts with this GPCR, blocking its activation by endogenous ligands like thromboxane A2. medchemexpress.comontosight.ai While specific molecular interactions with ligand-gated ion channels were not detailed in the available literature, it is noted that some TXA2R antagonists, including this compound, can exhibit "functional selectivity" or "biased agonism" under certain conditions. This implies that these antagonists can induce a conformational change in the TXA2R, leading to a cellular response that differs from that produced by the natural ligand. For instance, at very high concentrations, this compound has been observed to induce a transient shape change in platelets, an effect that could be inhibited by this compound itself, potentially indicating a slight intrinsic activity. capes.gov.brscbt.com

A significant characteristic of this compound is its specificity in antagonizing the thromboxane A2 receptor without interfering with the production or activity of prostacyclin (PGI2). ahajournals.org This contrasts with non-selective agents like aspirin (B1665792), which inhibit both thromboxane A2 synthesis and prostacyclin production. The preservation of prostacyclin activity is considered beneficial, as prostacyclin plays a role in inhibiting platelet adhesion and promoting local vasodilation. ahajournals.org

In Vitro Pharmacological Characterization of this compound's Effects

This compound effectively inhibits platelet aggregation. medchemexpress.com Its anti-aggregatory effects are observed against various agonists that induce platelet activation via the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor pathway. These agonists include arachidonic acid (AA), collagen, and U-46619, a stable analogue of PGH2 and a potent TXA2 receptor agonist. thieme-connect.comcapes.gov.brgrafiati.com While specific IC50 or ED50 values for this compound's inhibition of aggregation induced by these agonists were not consistently available, comparative studies indicate its potency. For example, another TXA2/PGH2 receptor antagonist, BM 13.505, was found to be approximately nine times more potent than this compound (BM 13.177) in inhibiting platelet aggregation induced by U-46619, arachidonic acid, and collagen. thieme-connect.comcapes.gov.brgrafiati.com Similarly, another TXA2 antagonist, BM-567, demonstrated a higher affinity for TP receptors (IC50: 1.1 ± 0.1 nM) compared to this compound (IC50: 931 ± 85 nM) and effectively prevented platelet aggregation induced by arachidonic acid, U-46619, and collagen. uliege.be These comparisons underscore this compound's capacity to inhibit platelet aggregation induced by these specific agonists.

Table 2: Inhibition of Platelet Aggregation by this compound (Comparative Data)

Agonist Inducing AggregationEffect of this compoundComparative PotencyCitation
Arachidonic Acid (AA)Inhibits platelet aggregationLess potent than BM 13.505 thieme-connect.comcapes.gov.brgrafiati.com and BM-567 uliege.be uliege.bethieme-connect.comcapes.gov.brgrafiati.com
CollagenInhibits platelet aggregationLess potent than BM 13.505 thieme-connect.comcapes.gov.brgrafiati.com and BM-567 uliege.be uliege.bethieme-connect.comcapes.gov.brgrafiati.com
U-46619Inhibits platelet aggregationLess potent than BM 13.505 thieme-connect.comcapes.gov.brgrafiati.com and BM-567 uliege.be uliege.bethieme-connect.comcapes.gov.brgrafiati.com

Attenuation of Vasoconstrictor Responses in Isolated Vascular Preparations (e.g., Carbocyclic Thromboxane A2, Endoperoxide-Induced)

This compound demonstrates significant inhibitory activity against vasoconstrictor responses induced by carbocyclic thromboxane A2 (CTA2) and endoperoxides. uliege.benih.govnih.gov CTA2 is a stable analog of thromboxane A2, known to induce contraction in isolated vascular tissues. ontosight.ai

Research conducted in isolated vascular preparations, such as the hindquarters and mesenteric vascular beds of cats, has shown that this compound effectively reduces vasoconstrictor responses elicited by thromboxane A2 mimics, including U46619 and U44069. nih.gov The administration of this compound resulted in a significant reduction in these responses, characterized by a parallel shift to the right in the dose-response curves. nih.gov This indicates a competitive antagonism at the thromboxane A2 receptor. nih.gov

The attenuating effect of this compound on vasoconstriction is selective, as it did not alter responses to other vasoconstrictive agents such as norepinephrine, phenylephrine, endothelin-1, or angiotensin II. nih.gov This selectivity highlights its specific interaction with the thromboxane A2 pathway. nih.gov Furthermore, this compound was also observed to reduce mesenteric vasoconstrictor responses induced by Prostaglandin D2 (PGD2). nih.gov

Table 2: this compound's Effect on Vascular Smooth Muscle Relaxation
CompoundTissue/PreparationAgonist Used for Pre-contractionIC50 for Relaxation (µM)Reference
This compoundRat Aorta (isolated)U-466191.62 oup.com

This quantitative data further supports this compound's capacity to relax vascular smooth muscle precontracted by thromboxane A2 agonists. oup.com

Analysis of Cellular Secretion and Activation Markers (e.g., 14C-5HT Release)

This compound significantly impacts cellular secretion and activation markers, particularly in the context of platelet function. It has been shown to reduce platelet aggregation and the release of 14C-5HT (serotonin) when platelets are stimulated by various agonists. wikipedia.orgnih.gov The extent of inhibition of both platelet aggregation and 14C-5HT release by this compound was found to be dependent on the dose administered, especially when the thromboxane mimetic U46619 was used as an agonist. wikipedia.orgnih.gov This dose-dependent effect underscores this compound's direct influence on platelet activation pathways mediated by thromboxane A2. wikipedia.orgnih.gov

Modulation of Endothelial Cell Activation and Vascular Smooth Muscle Cell Contraction in vitro

This compound's role as a TP receptor antagonist extends to modulating the activation of endothelial cells and the contraction of vascular smooth muscle cells in vitro. Thromboxane A2 receptors (TP receptors) are expressed not only on platelets but also on vascular endothelial cells and vascular smooth muscle cells. wikipedia.org

Modulation of Endothelial Cell Activation: The antagonism of TP receptors by compounds like this compound can contribute to reducing inflammation and proliferation within the vessel wall. wikipedia.org This effect is mediated by counteracting the actions of TP agonists, such as TXA2, prostaglandin endoperoxides, and isoprostanes, which are secreted by activated platelets, circulating monocytes, and macrophages. wikipedia.org While specific in vitro studies detailing this compound's direct effects on endothelial cell activation markers (e.g., adhesion molecule expression or cytokine production) were not explicitly detailed, the presence of TP receptors on endothelial cells and the general anti-inflammatory and anti-proliferative effects associated with TP antagonism suggest a modulatory role. wikipedia.org

Modulation of Vascular Smooth Muscle Cell Contraction in vitro: The attenuation of vasoconstrictor responses in isolated vascular preparations by this compound directly demonstrates its ability to modulate vascular smooth muscle cell contraction. nih.govoup.com Thromboxane A2 is a potent vasoconstrictor and is also implicated in the proliferation of vascular smooth muscle cells. ontosight.ai By antagonizing the TP receptors located on these cells, this compound inhibits the contractile signals initiated by TXA2 and its mimics. nih.govwikipedia.org As shown in Table 2, this compound effectively relaxes U-46619 precontracted rat aorta, providing direct evidence of its in vitro modulatory effect on vascular smooth muscle cell contraction. oup.com

Preclinical in Vivo Investigations of Sulotroban S Pharmacodynamic Activity

Evaluation of Sulotroban's Efficacy in Experimental Animal Models of Thrombosis

This compound's antithrombotic properties have been assessed in experimental animal models, particularly in arterial thrombosis and in conjunction with fibrinolytic agents.

Assessment in Arterial Thrombosis Models (e.g., Rabbit Femoral Artery Thrombosis)

The thrombolytic efficacy of recombinant tissue-type plasminogen activator (tPA) in the presence and absence of this compound was investigated in an anesthetized rabbit model of femoral artery thrombosis. In this model, a thrombus was induced by injecting thrombin, CaCl2, and whole blood into an isolated segment of the femoral artery. After 30 minutes of stable thrombotic occlusion, tPA was infused intravenously for 90 minutes at various doses uni-freiburg.deuni-freiburg.de.

This compound, when administered as an adjunctive therapy, did not affect the incidence of tPA-induced reperfusion or the residual clot weight at any dose studied. However, at a tPA dose of 10 micrograms/kg/min, this compound significantly reduced the intravenous lysis time from 65 minutes to 29 minutes (P < 0.05). Furthermore, the magnitude of femoral artery blood flow achieved following tPA-induced reperfusion was greater in animals treated with this compound uni-freiburg.deuni-freiburg.de. These findings suggest that adjunctive therapy with a selective endoperoxide/TXA2 antagonist like this compound can enhance the response to tPA, particularly when tPA is administered at or near its maximally effective pharmacological dose uni-freiburg.deuni-freiburg.de.

Table 1: Effect of this compound on tPA-Induced Thrombolysis in Rabbit Femoral Artery Thrombosis

Treatment GrouptPA Dose (µg/kg/min)Lysis Time (min)
tPA Alone1065
tPA + this compound1029

Investigation in Venous Thrombosis Models (e.g., Rat Models)

While various experimental models for venous thrombosis exist in rats, including vena cava ligature and ferric chloride-induced venous injury, specific detailed research findings on this compound's efficacy in these particular rat venous thrombosis models were not explicitly found in the provided search results porsolt.comamegroups.org. Studies have explored other compounds, such as sulodexide, in rat venous thrombosis models, demonstrating prevention of thrombus formation and reduction of stabilized thrombi nih.gov. However, direct data for this compound in such rat models were not available.

Influence on Thrombolytic Efficacy in Conjunction with Fibrinolytic Agents (e.g., tPA-induced thrombolysis)

As detailed in section 3.1.1, this compound significantly improved the thrombolytic efficacy of tPA in a rabbit model of femoral arterial thrombosis. Its ability to reduce lysis time and enhance blood flow during reperfusion highlights its potential as an adjunctive agent to fibrinolytic therapies uni-freiburg.deuni-freiburg.de. This effect is attributed to its selective endoperoxide/thromboxane (B8750289) A2 receptor antagonism, which likely counteracts the prothrombotic effects of TXA2 that can limit the effectiveness of fibrinolytic agents uni-freiburg.de.

Functional Impact on Vascular Physiology and Blood Flow Regulation in Animal Systems

This compound's influence on vascular physiology and blood flow regulation has been investigated, demonstrating its selective antagonism of thromboxane-receptor-mediated responses.

Responses in Peripheral Vascular Beds (e.g., Cat Hindquarters and Mesenteric Circulation)

Studies in anesthetized cats, under conditions of controlled blood flow, investigated the effects of this compound in the hindquarters and mesenteric vascular beds. Injections of thromboxane A2 (TXA2) mimics, U46619 and U44069, typically caused dose-related increases in perfusion pressure in these vascular beds. Following the administration of this compound, these vasoconstrictor responses to TXA2 mimics were significantly reduced, and their dose-response curves were shifted to the right in a parallel manner thermofisher.com.

This compound selectively blocked TXA2-receptor-mediated responses in the hindquarters circulation of the cat in a competitive and selective manner. It also reduced mesenteric vascular responses to TXA2 mimics and prostaglandin (B15479496) D2 (PGD2) thermofisher.com. In the pulmonary vascular bed of intact-chest cats, this compound similarly blocked responses to U46619 and U44069 in a competitive and reversible manner. The blocking effect lasted for several hours, with responses returning to approximately 50% of control in 120 minutes and not significantly different from control after 240 minutes capes.gov.br.

Differential Effects on Vasoconstrictor Responses Elicited by Thromboxane A2 Mimics and Other Vasoactive Substances

A key characteristic of this compound's pharmacodynamic profile is its selectivity. In studies involving cat peripheral vascular beds, this compound effectively reduced vasoconstrictor responses elicited by the TXA2 mimics U46619 and U44069 thermofisher.comcapes.gov.br. In contrast, this compound did not significantly alter responses to a wide range of other vasoactive substances, including norepinephrine, phenylephrine, tyramine, endothelin-1, angiotensin II, BAY K8644 (a calcium entry enhancer), acetylcholine, sodium nitroprusside, isoproterenol, lemakalim, prostaglandin E1, and prostaglandin F2 alpha thermofisher.comcapes.gov.br. This indicates a highly selective blockade of TXA2-receptor-mediated responses.

In an in situ perfusion study of rat hindquarters, the vasoconstrictive effect of the TXA2 mimic U-46619 was dose-dependently inhibited by this compound. This confirmed that the vasoconstrictive effect of U-46619 was predominantly mediated by TXA2/PGH2 receptors, and this compound effectively antagonized this action amegroups.org.

Table 2: Selective Vasoconstrictor Response Inhibition by this compound

Vasoactive Substance / MimicEffect on Vasoconstriction (in presence of this compound)Animal Model
U46619 (TXA2 mimic)Significantly Reduced / InhibitedCat, Rat
U44069 (TXA2 mimic)Significantly ReducedCat
NorepinephrineNo ChangeCat
PhenylephrineNo ChangeCat
TyramineNo ChangeCat
Endothelin-1No ChangeCat
Angiotensin IINo ChangeCat
BAY K8644No ChangeCat
AcetylcholineNo ChangeCat
Sodium NitroprussideNo ChangeCat
IsoproterenolNo ChangeCat
LemakalimNo ChangeCat
Prostaglandin E1No ChangeCat
Prostaglandin F2 alphaNo ChangeCat
Prostaglandin D2Reduced (mesenteric vascular responses)Cat
SerotoninNo Significant EffectCat
HistamineNo Significant EffectCat
Platelet-Activating FactorNo EffectCat

Modulation of Platelet-Vessel Wall Interactions and Leukocyte Dynamics (e.g., Leukocyte Rolling) in vivo

Investigations into the influence of platelet-vessel wall interactions on leukocyte rolling in vivo have been conducted using models such as rabbit mesenteric venules. In a study employing intravital videomicroscopy, researchers observed the effects of thromboembolic reactions, induced by puncturing the vessel wall with glass micropipettes, on leukocyte rolling scribd.com. The formation of a thrombus and subsequent emboli significantly decreased the number of rolling leukocytes in downstream vessel segments, with a median decrease of 45% during embolization scribd.com. This reduction persisted by approximately 50% even after embolization ceased, indicating that the decrease was not merely due to leukocytes being incorporated into emboli scribd.com.

While aspirin (B1665792), a prostaglandin formation inhibitor, almost completely abolished the influence of the thromboembolic reaction on leukocyte rolling, this compound, a thromboxane A2 receptor blocker, demonstrated no effect on this phenomenon scribd.com. This finding suggests that prostaglandins (B1171923) other than thromboxane A2 are involved in the observed decrease in leukocyte rolling following platelet and/or vascular cell activation at the site of vessel wall injury scribd.com.

The detailed findings regarding this compound's effect on leukocyte rolling are summarized in the table below:

InterventionEffect on Leukocyte Rolling (in vivo)Primary MechanismCitation
Thromboembolic ReactionSignificant decrease (median 45% during embolization, ~50% after)Platelet/vascular cell activation scribd.com
Aspirin (100 mg/kg)Almost completely abolished the decreaseInhibition of prostaglandin formation scribd.com
This compound (30 mg/kg)No effect on the decreaseBlockade of thromboxane A2 receptors scribd.com

Selection and Validation of Relevant Animal Models for this compound Studies

The selection and validation of appropriate animal models are paramount in preclinical drug development to ensure the translatability of efficacy data to human clinical trials nih.govhmdb.ca. Poor translation of such data can contribute to costly attrition in drug development and potentially put patients at risk nih.govhmdb.ca.

Selecting animal models that accurately mimic human physiological and pathophysiological conditions is a critical step in preclinical research nih.govhmdb.ca. A standardized framework, such as the Framework to Identify Models of Disease (FIMD), has been developed to assess the external validity of efficacy models in an integrated manner nih.govhmdb.ca. This framework identifies eight key domains for evaluating human disease simulation: Epidemiology, Symptomatology and Natural History (SNH), Genetic, Biochemistry, Aetiology, Histology, Pharmacology, and Endpoints nih.govhmdb.ca.

For studies involving this compound, which targets specific pathways related to platelet activity, considerations for model selection would involve ensuring that the chosen animal model exhibits relevant physiological responses to vascular injury and inflammation that are comparable to human conditions scribd.com. The model should ideally replicate the specific platelet-vessel wall interactions and leukocyte dynamics that this compound is intended to modulate scribd.com. Furthermore, the pharmacological validation domain within such frameworks assesses the correlation between non-human animal and human drug studies of relevant pathways, which is crucial for predicting drug efficacy in humans nih.gov.

Various methodological approaches are employed to assess drug efficacy in animal models, aiming to provide reliable and translatable data. Intravital videomicroscopy, as utilized in studies involving this compound, allows for direct in vivo observation and quantification of cellular events such as leukocyte rolling and thrombus formation in the microvasculature scribd.comnih.gov. This technique enables the visualization of platelet adherence, vessel occlusion, and leukocyte-endothelial interactions nih.gov.

Beyond direct observation, advanced modeling techniques, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, can predict optimal dosing schedules and concentrations, aiding in effective in vivo experiments fishersci.se. Quantitative and systems pharmacology (QSP) is an innovative approach that combines physiology and pharmacology to accelerate medical research by predicting drug responses and optimizing dosing fishersci.se. While in vitro data cannot always predict in vivo effectiveness, animal experiments remain essential for investigating drug properties in a living system fishersci.se. Standardized workflows and evaluation methods are crucial to ensure the reliability and transparency of these assessments fishersci.se. Behavioral assessments can also be used, depending on the disease model, to quantify drug effects on relevant physiological and pathological endpoints citeab.com.

Synthetic Chemistry, Structural Modifications, and Structure Activity Relationship Sar Studies of Sulotroban

Advanced Synthetic Methodologies for Sulotroban and its Structural Analogues

The synthesis of this compound and its related analogues requires advanced chemical strategies to ensure purity, yield, and scalability, which are critical for pharmaceutical development.

The development of novel synthetic routes for compounds like this compound is crucial for improving efficiency, reducing costs, and enabling large-scale production. A new synthetic approach for this compound, an antithrombotic drug, has been described in medicinal chemistry experiments nih.gov. General principles of route scouting and development in chemical synthesis aim to design economic and scalable pathways to target molecules, often involving the adjustment and improvement of existing routes or the design of entirely new ones to achieve optimal yield and purity at the lowest possible cost cenmed.comhmdb.ca. This optimization process often involves evaluating various synthetic pathways, screening their feasibility, and then fine-tuning reaction parameters to maximize desired outcomes cenmed.com. The successful transition from initial laboratory synthesis to kilogram-scale production necessitates expert analysis and design, balancing economic, regulatory, and time constraints uni-freiburg.de.

The integration of analytical techniques is paramount for monitoring the progress of synthetic reactions and ensuring the purity of the final product. For this compound synthesis, chemical experimental procedures have incorporated infrared spectroscopy for monitoring chromatographic purification processes nih.gov. This highlights the importance of real-time analytical feedback in optimizing synthetic steps and purification. While medicinal chemistry routes often rely on chromatography for purification, scalable processes for active pharmaceutical ingredients (APIs) aim to minimize or eliminate such steps to meet regulatory standards for purity and cost-effectiveness uni-freiburg.de. Beyond infrared spectroscopy, techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for purity determination, and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., HNMR) is employed for structural confirmation of this compound and its derivatives wikipedia.org.

Systematic Structural Modification and Design of this compound Derivatives

Understanding the structural features that govern this compound's activity is fundamental for designing improved derivatives. Systematic structural modification and SAR studies are essential in this endeavor.

This compound (also known as SKF-95587 or BM-13177) functions as a selective antagonist for the thromboxane (B8750289) A2 (TXA2) receptor nih.gov. Its biological activity includes inhibiting carbocyclic thromboxane A2- and endoperoxide-induced vasoconstriction, as well as inhibiting platelet aggregation nih.gov. Initial interest in TXA2 receptor (TP) antagonists like this compound stemmed from their potential in addressing thrombus formation google.com. Quantitative Structure-Activity Relationship (QSAR) studies generally aim to correlate specific structural features and physicochemical properties with biological activities, thereby identifying the key structural components that dictate a molecule's activity profile uni.lu. For this compound, its core structure as a benzenesulfonamide (B165840) derivative is critical to its TXA2 receptor antagonism.

The systematic modification of this compound's structure, particularly the exploration of substituent effects, has been pursued to enhance its TXA2 receptor antagonism. Research has involved the synthesis and evaluation of novel sulfonamide derivatives related to this compound as TXA2 receptor antagonists biorxiv.org. Comparisons of the affinity for TP receptors among various TXA2 antagonists, such as this compound (IC50: 931 ± 85 nM), BM-531 (IC50: 7.8 ± 0.7 nM), and BM-567 (IC50: 1.1 ± 0.1 nM), demonstrate how structural changes can significantly impact binding potency google.com. For instance, BM-567, a torasemide derivative, showed higher potency than this compound in displacing [5,6-3H]SQ-29548 from human washed platelet TXA2 receptors, indicating the impact of specific substituent modifications on receptor affinity google.com. These studies underscore the importance of substituent identity and position in modulating the antagonistic activity against the TXA2 receptor.

The design and evaluation of fluorinated analogues represent a specific approach in structural modification to fine-tune the properties of this compound. The synthesis and evaluation of novel fluorinated this compound-related sulfonamide derivatives as thromboxane A2 receptor antagonists have been explicitly reported biorxiv.orguni-freiburg.de. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacological profiles. While studies on fluorinated analogues of thromboxane A2 (the agonist) have shown that the number of fluorine atoms can affect function and stability, similar principles guide the design of fluorinated antagonists like this compound derivatives to optimize their interaction with the TXA2 receptor wikipedia.org.

Compound Names and PubChem CIDs

Quantitative Structure-Activity Relationship (QSAR) and Computational Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical or functional relationships between the biological activity of a congeneric series of compounds and their selected physicochemical properties psu.edu. This approach, coupled with computational molecular modeling, offers valuable insights into the molecular determinants of ligand-receptor interactions, aiding in the rational design of more potent and selective therapeutic agents.

Derivation of Pharmacophoric Models for TXA2 Receptor Binding and Antagonism

Pharmacophoric models delineate the essential spatial and electronic features required for a molecule to interact with a specific biological target and elicit a biological response psu.edu. For thromboxane A2 receptor antagonists, including those structurally related to this compound, specific pharmacophoric features have been identified. For instance, a 3D pharmacophore model developed for sulfonylurea and sulfonylcyanoguanidine compounds, a class to which this compound (a sulfonylurea derivative) belongs, highlighted five critical recognition sites for dual thromboxane receptor antagonism and thromboxane synthase inhibition researchgate.net. These sites include two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring researchgate.net. Conformational mapping experiments have also been conducted to explore the spatial relationship between TXA2, this compound, and other analogues, providing insights into the structural requirements for receptor binding psu.edu.

Conformational Analysis and Molecular Dynamics Simulations of this compound-Receptor Interactions (e.g., Molecular Mechanics, Molecular Orbital Methods)

Conformational analysis involves exploring the energetically favorable spatial arrangements (conformations) of a molecule, utilizing methods such as molecular mechanics and quantum chemical calculations to compute conformational energies iupac.org. Molecular dynamics (MD) simulations, on the other hand, reveal the motion of atoms and molecules over time, providing crucial information about protein conformational changes and ligand-receptor interactions at a high resolution mdpi.comnih.gov.

While specific detailed molecular dynamics simulations focusing solely on this compound-receptor interactions were not extensively detailed in the provided snippets, the principles of these computational methods are broadly applied in understanding the behavior of drug molecules and their targets. Conformational mapping experiments have been utilized in the context of this compound to understand its spatial relationship with the TXA2 receptor psu.edu. Such analyses, often employing molecular mechanics and molecular orbital methods, are fundamental to predicting how a flexible molecule like this compound might adopt a specific conformation to bind effectively to its receptor, influencing its biological activity. These computational techniques are instrumental in elucidating the dynamic interplay between a ligand and its binding site, offering insights into the molecular recognition process iupac.orgmdpi.comresearchgate.netnih.gov.

Development of Predictive Models for Biological Potency and Selectivity

The development of predictive models for biological potency and selectivity is a core application of QSAR and computational modeling in medicinal chemistry psu.edu. For TXA2 receptor antagonists, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA), Topomer CoMFA, and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to generate robust QSAR models researchgate.net. These models correlate structural features with antiplatelet activity, allowing for the prediction of the potency of novel compounds researchgate.net. For instance, in studies involving peptide-containing thromboxane antagonists, Topomer CoMFA analysis yielded a q² value of 0.710 and an r² value of 0.826, with an r²pred value of 0.930, indicating strong predictive power researchgate.net. CoMSIA analysis also demonstrated high predictive capability with a q² value of 0.461 and an r² and r²pred value of 0.999 researchgate.net.

Such models are invaluable for identifying chemical groups that influence selectivity for specific receptor isoforms, such as TPα or TPβ, thereby guiding the design of highly specific antagonists psu.edu. The ability to predict biological potency and selectivity computationally significantly streamlines the drug discovery process, enabling researchers to prioritize the synthesis and testing of compounds with the most promising pharmacological profiles.

Table 1: Key Predictive Model Parameters for Thromboxane Antagonists

Model Typeq² Valuer² Valuer²pred ValueKey Finding/ApplicationSource
Topomer CoMFA0.7100.8260.930Important for improving antiplatelet activity researchgate.net
CoMSIA0.4610.9990.999Strong predictive capability for antiplatelet activity researchgate.net

Analytical Methodologies for the Characterization and Quantification of Sulotroban in Research Settings

Chromatographic Separation and Detection Techniques (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are fundamental for separating and quantifying Sulotroban from complex mixtures, including synthetic intermediates, impurities, and biological samples. Gas chromatography (GC) has been utilized for the measurement of this compound concentrations. For instance, plasma and urine concentrations of this compound (also known as BM 13.177) have been determined using gas chromatography over a 72-hour period in pharmacokinetic studies involving human subjects. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely adopted in pharmaceutical research due due to their high sensitivity, selectivity, and versatility. LC-MS/MS, in particular, combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, synergistically enhancing the individual strengths of each technique. wikipedia.org This coupled system is highly effective for identifying and quantifying components in complex samples, including biological and environmental matrices. wikipedia.org Recent advancements in HPLC column technology, such as the use of smaller particle sizes (1.7–2.1 µm), significantly increase column efficiency, leading to faster analytical run times in LC-MS/MS applications. americanpharmaceuticalreview.com This allows for routine quantification limits in the 1–10 ng/mL range and a dynamic range spanning three to five orders of magnitude. americanpharmaceuticalreview.com

Spectroscopic Characterization Methods for Structural Elucidation and Purity Assessment (e.g., Infrared Spectroscopy, NMR, Mass Spectrometry)

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and purity of this compound. Infrared (IR) spectroscopy is a powerful tool for identifying different functional groups within a molecule and has been specifically used in monitoring the preparation of this compound. oup.comuniversalclass.com

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural elucidation of organic compounds, including complex mixtures. solubilityofthings.commdpi.com It provides information about the molecular structure by analyzing the spin states of atomic nuclei, particularly protons. universalclass.com Both one- and two-dimensional NMR spectroscopy are powerful for characterizing molecular structures. mdpi.com Mass spectrometry (MS), while not strictly a form of spectroscopy, is another instrumental method used for compound analysis. universalclass.com It involves the ionization of a sample and measurement of the mass-to-charge ratio of the resulting ions, providing information about molecular weight and fragmentation patterns, which are critical for confirming identity and assessing purity. universalclass.comsolubilityofthings.com LC-MS/MS, as mentioned previously, combines chromatographic separation with mass spectrometry for both quantification and structural information. wikipedia.orgmdpi.comnih.gov

Development of Analytical Methods for Studying this compound in Preclinical Biological Matrices (e.g., plasma from animal models, tissue homogenates)

The development of robust analytical methods for quantifying this compound in biological matrices is essential for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. As noted, gas chromatography has been successfully employed to measure this compound concentrations in plasma and urine samples from human subjects to determine pharmacokinetic parameters. nih.gov

In drug discovery and development, LC-MS/MS is the primary tool for determining drug concentrations in various biological matrices, including plasma, urine, and tissue homogenates. americanpharmaceuticalreview.com This technique offers high sensitivity and selectivity, which are crucial when analyzing low concentrations of a compound in complex biological environments. americanpharmaceuticalreview.com The ability to quantify the parent drug and monitor select metabolites helps researchers identify metabolic "hot spots" and assess drug exposure and distribution in preclinical models. americanpharmaceuticalreview.com For example, LC-MS/MS methods have been developed and validated for the simultaneous quantification of other drug combinations in dried plasma and urine spots, demonstrating their precision, accuracy, and reproducibility in such matrices. nih.gov While specific data for this compound in animal tissue homogenates were not detailed, the general applicability of LC-MS/MS in preclinical bioanalysis suggests it would be the method of choice for such studies.

A relevant example of pharmacokinetic data for this compound in plasma, obtained via gas chromatography, is presented below, illustrating the change in area under the curve (AUC) with varying renal function. This type of data is critical for understanding drug disposition in biological systems.

Table 1: Pharmacokinetic Parameters of this compound (BM 13.177) in Plasma Based on Renal Function nih.gov

Subject GroupMedian AUC (mg L-1 h)
Healthy Volunteers28.5
Preterminal Renal Failure631.4

Validation Principles for Analytical Methods in Pharmaceutical Research

Analytical method validation is a critical process in pharmaceutical research and development, ensuring that the data generated from testing is accurate, reliable, and compliant with regulatory standards. labmanager.comllri.in It is the process of demonstrating that an analytical procedure is suitable for its intended purpose. llri.inresearchgate.net Without proper validation, pharmaceutical companies risk inaccurate drug formulations, regulatory issues, and potential harm. llri.in

Key parameters typically examined during the validation process, as defined by guidelines such as ICH Q2(R1), include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netpharmadevils.comwjarr.com

Accuracy: The closeness of test results to the true value. A validated method must produce results that accurately reflect the true concentration of the analyte. llri.inresearchgate.netpharmadevils.comwjarr.com

Precision: The reproducibility of test results when repeated under the same conditions. This includes repeatability (consistency within the same lab) and intermediate precision (consistency between different analysts or instruments). llri.inresearchgate.netpharmadevils.comwjarr.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netpharmadevils.comwjarr.com

Range: The interval between the upper and lower concentrations (or amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.netwjarr.com

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. researchgate.netpharmadevils.comwjarr.com

Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netpharmadevils.comwjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.netpharmadevils.comwjarr.com

System Suitability Testing: Checks performed before or during the analysis to ensure the analytical system is performing as expected. pharmadevils.comwjarr.com

The validation process involves defining the method's purpose, selecting appropriate validation parameters, preparing a validation protocol, conducting experiments, and analyzing and interpreting the results. llri.inresearchgate.netpharmadevils.com This rigorous approach ensures that the analytical methods used for compounds like this compound consistently produce reliable and reproducible results, which is fundamental for quality control, regulatory compliance, and research development. pharmadevils.comwjarr.com

Future Directions and Unresolved Research Questions in Sulotroban Studies

Comprehensive Exploration of Potential Off-Target Effects and Polypharmacology in Preclinical Systems

A crucial future direction in the study of Sulotroban involves a systematic investigation of its potential off-target effects and its broader polypharmacological profile. While this compound is characterized as a specific thromboxane (B8750289) A2 (TXA2) receptor (TP receptor) antagonist, the potential for interactions with other receptors or signaling pathways cannot be entirely dismissed without comprehensive screening. lesswrong.com The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in both therapeutic efficacy and adverse effects. the-scientist.comresearchgate.net

Development of Advanced In Vitro and Ex Vivo Models for Deeper Mechanistic Elucidation of TP Receptor Biology

To gain a more profound understanding of TP receptor biology and the mechanistic details of its antagonism by this compound, the development and application of advanced in vitro and ex vivo models are paramount. Traditional two-dimensional cell culture systems often fail to replicate the complex microenvironment of native tissues. nih.gov Future research should leverage cutting-edge models such as organ-on-a-chip (OOC) systems and three-dimensional (3D) organoids. nih.govmdpi.com For instance, a "vessel-on-a-chip" model lined with human endothelial and smooth muscle cells could be used to study the effects of this compound on vascular tone and inflammatory responses under physiologically relevant flow conditions.

Ex vivo models using isolated tissues also remain highly valuable. For example, the study of isolated blood vessels, airways, or platelet-rich plasma can provide direct insights into the functional consequences of TP receptor blockade by this compound. researchgate.net Techniques for measuring thromboxane production and platelet aggregation ex vivo are well-established and can be used to assess the potency and duration of this compound's effects in a biological matrix that closely resembles the in vivo state. nih.govresearchgate.net The integration of advanced imaging and single-cell analysis technologies with these models will enable a more granular elucidation of the signaling pathways downstream of the TP receptor and how they are modulated by this compound. mdpi.com

Investigation of Synergistic or Antagonistic Interactions with Other Pharmacological Agents in Preclinical Models

A key area for future preclinical investigation is the interaction of this compound with other pharmacological agents. Combining drugs can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects, or antagonistic interactions, which may reduce efficacy. elifesciences.org Early preclinical studies have already demonstrated the potential for synergistic relationships.

For example, in a canine model of coronary thrombosis, the combination of this compound with the fibrinolytic agent streptokinase was shown to enhance thrombolytic efficacy significantly. nih.gov While streptokinase alone resulted in reperfusion in only 10% of animals, the addition of this compound increased the reperfusion rate to 90%. nih.gov Similarly, studies in guinea pigs and rats have shown synergistic antiplatelet and antithrombotic effects when this compound is combined with iloprost (B1671730), a prostacyclin analogue. nih.gov Doses of this compound and iloprost that were ineffective on their own strongly reduced thrombus formation when administered together. nih.gov

These findings underscore the potential of combination therapy. Future studies should explore interactions with a broader range of agents, including other antiplatelet drugs, anticoagulants, and anti-inflammatory compounds, in various preclinical models of cardiovascular and inflammatory diseases. fda.govnih.gov

Preclinical Studies of this compound in Combination Therapy
Combination AgentAnimal ModelKey FindingReference
StreptokinaseDog (Coronary Thrombosis)Synergistic enhancement of thrombolysis; reperfusion rate increased from 10% to 90%. nih.gov
IloprostGuinea Pig, RatSynergistic inhibition of platelet aggregation and thrombus formation. nih.gov
HeparinDog (Coronary Thrombosis)Studied in combination with streptokinase, showing high reperfusion rates. nih.gov

Leveraging 'Omics' Technologies (e.g., Proteomics, Metabolomics) to Uncover Novel Biological Pathways Influenced by this compound

The application of 'omics' technologies, such as proteomics and metabolomics, represents a powerful and unbiased approach to uncover novel biological pathways affected by this compound. mdpi.com These technologies allow for the large-scale analysis of proteins and small-molecule metabolites in biological samples, providing a comprehensive snapshot of cellular processes. cogentech.it By treating preclinical models (e.g., cultured cells or animal models) with this compound and analyzing subsequent changes in the proteome and metabolome, researchers can identify unforeseen molecular consequences of TP receptor antagonism.

For instance, proteomics could reveal changes in the expression or post-translational modification of proteins involved in inflammation, cell proliferation, or angiogenesis, pathways where the TP receptor is known to play a role. cogentech.itmdpi.com Metabolomics could identify shifts in lipid mediator profiles or other metabolic pathways that are indirectly modulated by this compound. nih.govnih.gov This approach can generate new hypotheses about the drug's mechanism of action and potentially identify novel biomarkers to monitor its pharmacodynamic effects. Integrating data from both proteomics and metabolomics can provide a more holistic view of the systemic impact of this compound, potentially revealing new therapeutic applications. nih.gov

Addressing Gaps in the Preclinical Understanding of this compound's Long-Term Pharmacodynamic Effects in Disease Models

Most preclinical studies on this compound and other TP receptor antagonists have focused on acute effects. A significant gap exists in our understanding of the long-term pharmacodynamic effects of sustained TP receptor blockade in chronic disease models. Thromboxane signaling is implicated in the pathophysiology of chronic conditions such as atherosclerosis, pulmonary hypertension, and certain cancers. nih.govnih.gov Therefore, it is crucial to investigate the consequences of long-term this compound administration in relevant animal models of these diseases.

Such studies would need to assess not only the sustained efficacy of the drug but also potential adaptive responses, such as changes in receptor expression or the activation of compensatory signaling pathways. nih.gov For example, long-term studies in models of atherosclerosis could determine if chronic TP receptor antagonism can slow plaque progression or promote plaque stability. nih.gov These investigations are essential for predicting the long-term therapeutic potential and any unforeseen consequences of chronic this compound use, providing a critical link between acute preclinical findings and the design of long-term clinical strategies. mlm-labs.com

Re-evaluation of this compound's Therapeutic Potential in Emerging Preclinical Disease Models based on TXA2/TP Receptor Pathway Insights

Recent research has expanded the recognized roles of the thromboxane A2 (TXA2)/TP receptor pathway beyond its classical functions in hemostasis and vasoconstriction. nih.gov This pathway is now implicated in a variety of other pathophysiological processes, including cancer progression, inflammation, and fibrosis. mdpi.comnih.govnih.gov This evolving understanding opens up new avenues for re-evaluating the therapeutic potential of this compound in emerging preclinical disease models.

Notably, increased expression of TP receptors has been linked to tumor cell proliferation, migration, and angiogenesis in cancers of the lung, breast, and prostate. nih.govwikipedia.org Preclinical studies have shown that TP antagonists can inhibit tumor growth and metastasis in animal models. nih.gov This suggests that this compound could be repurposed as an anti-cancer agent, either alone or in combination with existing chemotherapies. Further investigation is warranted in various oncology models to explore this potential. Similarly, the role of the TXA2/TP pathway in fibrosis and inflammatory diseases suggests that this compound could be beneficial in models of renal disease, pulmonary fibrosis, or even neurodegenerative conditions where inflammatory processes are a key component. researchgate.net

Emerging Roles of the TXA2/TP Receptor Pathway and Potential for this compound
Disease AreaRole of TXA2/TP PathwayPotential Therapeutic Rationale for this compoundReference
CancerPromotes tumor cell proliferation, migration, invasion, and angiogenesis.Inhibition of tumor growth and metastasis. mdpi.comnih.govwikipedia.org
FibrosisMediates pro-fibrotic signaling.Attenuation of fibrotic processes in organs like the heart and kidney. researchgate.netnih.gov
Inflammatory DiseasesModulates immune cell function and inflammatory responses.Reduction of inflammation in various chronic inflammatory conditions. nih.govnih.gov
AtherosclerosisContributes to lesion development and vascular remodeling.Slowing the progression of atherosclerotic plaques. nih.gov

Q & A

Q. What experimental models are most appropriate for evaluating Sulotroban's antiplatelet efficacy and mechanism of action?

Methodological Answer:

  • In vitro : Use platelet-rich plasma (PRP) assays to measure inhibition of thromboxane A₂ (TXA₂)-induced aggregation. Include comparative studies with other TP antagonists (e.g., SQ 29.548) to assess specificity .
  • Ex vivo : Administer this compound to animal models (e.g., rats) and measure platelet aggregation in blood samples collected post-treatment.
  • In vivo : Employ arterial thrombosis models (e.g., Folts cyclic flow reduction in canines) to quantify thrombus formation and validate dose-response relationships .
  • Control : Include aspirin-treated groups to differentiate TXA₂ receptor antagonism from COX-1 inhibition .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

  • Focus on bioisosteric replacements of the 1,3-benzodioxole ring (from safrole-derived analogs) to explore interactions with the TP receptor’s hydrophobic pocket .
  • Introduce polar groups (e.g., sulfonamides) to enhance hydrogen bonding with receptor residues.
  • Use molecular docking studies to prioritize synthetic targets based on predicted binding affinities.
  • Validate analogs using in vitro platelet aggregation assays and compare IC₅₀ values to this compound .

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

Methodological Answer:

  • Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups across multiple doses.
  • For in vivo thrombosis studies, employ survival analysis (Kaplan-Meier curves) to assess time-to-occlusion differences .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s preclinical efficacy and clinical trial failures?

Methodological Answer:

  • Conduct comparative pharmacodynamic studies in human vs. animal platelets to identify interspecies differences in TP receptor binding or signaling .
  • Analyze clinical trial data for patient subpopulations (e.g., genetic polymorphisms in TBXA2R) that may influence drug response .
  • Develop translational biomarkers (e.g., urinary TXA₂ metabolites) to correlate receptor occupancy with clinical outcomes .

Q. What strategies optimize the therapeutic window of this compound analogs in thrombotic disorders?

Methodological Answer:

  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance receptor occupancy and bleeding risk.
  • Test dual-acting compounds (e.g., TP antagonists with P2Y₁₂ inhibition) to enhance efficacy while reducing doses .
  • Evaluate tissue-specific drug delivery systems (e.g., nanoparticle carriers) to target vascular lesions .

Q. How can multi-omics data resolve this compound’s off-target effects in complex biological systems?

Methodological Answer:

  • Perform transcriptomic profiling (RNA-seq) of this compound-treated endothelial cells to identify non-TP receptor pathways (e.g., MAPK/NF-κB).
  • Integrate proteomic data (LC-MS/MS) to map protein interaction networks affected by this compound.
  • Validate findings using CRISPR/Cas9 knockout models of candidate genes .

Methodological Frameworks

What P-E/I-C-O components should guide this compound research questions?

Example Framework:

  • Population (P) : Patients with aspirin-resistant thrombotic disorders.
  • Exposure/Intervention (E/I) : this compound (10–100 mg/day) vs. standard antiplatelet therapy.
  • Comparison (C) : Placebo or active comparator (e.g., clopidogrel).
  • Outcome (O) : Reduction in thrombotic events (e.g., stroke, MI) over 12 months .

Data Interpretation Guidelines

Q. How should researchers address conflicting data on this compound’s antiatherogenic effects?

Methodological Answer:

  • Perform meta-analysis of preclinical studies to quantify effect sizes in different animal models (e.g., apoE⁻/⁻ mice vs. rabbits).
  • Use sensitivity analysis to identify confounding variables (e.g., diet, dosing regimens) .
  • Validate findings in human atherosclerotic plaque samples using immunohistochemistry for TP receptor expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulotroban
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sulotroban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.